1-(Pyrrolidin-2-yl)prop-2-yn-1-one
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Overview
Description
1-(Pyrrolidin-2-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C₇H₉NO It is a pyrrolidinone derivative, characterized by the presence of a pyrrolidine ring attached to a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyrrolidin-2-yl)prop-2-yn-1-one can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-2-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidinone derivatives.
Scientific Research Applications
1-(Pyrrolidin-2-yl)prop-2-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-2-yl)prop-2-yn-1-one involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Prop-2-yn-1-yl)pyrrolidin-2-one: Similar in structure but with different functional groups.
Pyrrolidin-2-one: Lacks the propynyl group, leading to different chemical properties and reactivity.
Propargylpyrrolidinone: Another derivative with a similar backbone but different substituents.
Uniqueness
1-(Pyrrolidin-2-yl)prop-2-yn-1-one is unique due to its specific combination of a pyrrolidine ring and a propynyl group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H9NO |
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Molecular Weight |
123.15 g/mol |
IUPAC Name |
1-pyrrolidin-2-ylprop-2-yn-1-one |
InChI |
InChI=1S/C7H9NO/c1-2-7(9)6-4-3-5-8-6/h1,6,8H,3-5H2 |
InChI Key |
CJUKRFPQLFZHJI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1CCCN1 |
Origin of Product |
United States |
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